molecular formula C22H21FN2O6S B322907 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B322907
M. Wt: 460.5 g/mol
InChI Key: SQKTUSIIDGPMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzamide structure, which is further substituted with a fluorophenyl group and trimethoxybenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonamide intermediate: The reaction between 4-fluoroaniline and a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Coupling with benzamide: The sulfonamide intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives at the fluorophenyl group.

Scientific Research Applications

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to antiproliferative effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(4-fluorophenyl)sulfonyl]phenyl}acetamide): Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-{[(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide}: Contains a thiazole ring and a chloroacetamide group.

Uniqueness

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide is unique due to the presence of both the sulfonamide and trimethoxybenzene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H21FN2O6S

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H21FN2O6S/c1-29-19-12-14(13-20(30-2)21(19)31-3)22(26)24-16-8-10-18(11-9-16)32(27,28)25-17-6-4-15(23)5-7-17/h4-13,25H,1-3H3,(H,24,26)

InChI Key

SQKTUSIIDGPMBU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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